molecular formula C10H7NO3 B160151 2-Amino-3-formylchromone CAS No. 61424-76-8

2-Amino-3-formylchromone

Cat. No.: B160151
CAS No.: 61424-76-8
M. Wt: 189.17 g/mol
InChI Key: TVGIYZVZBKAJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-formylchromone, also known as 2-Amino-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a benzopyran derivative. This compound is characterized by a bicyclic heterocyclic structure, consisting of a benzene ring fused to a heterocyclic pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3-formylchromone can be synthesized through various methods. One common approach involves the condensation of 2-hydroxyacetophenone with formamide in the presence of phosphorus oxychloride (POCl3). This reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial production may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-formylchromone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Schiff Bases: Formed through condensation with primary amines.

    Carboxylic Acids: Resulting from oxidation reactions.

    Alcohol Derivatives: Produced via reduction reactions.

Properties

IUPAC Name

2-amino-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c11-10-7(5-12)9(13)6-3-1-2-4-8(6)14-10/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGIYZVZBKAJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352884
Record name 2-Amino-3-formylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61424-76-8
Record name 2-Amino-3-formylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-formylchromone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-formylchromone
Reactant of Route 2
Reactant of Route 2
2-Amino-3-formylchromone
Reactant of Route 3
Reactant of Route 3
2-Amino-3-formylchromone
Reactant of Route 4
2-Amino-3-formylchromone
Reactant of Route 5
Reactant of Route 5
2-Amino-3-formylchromone
Reactant of Route 6
2-Amino-3-formylchromone
Customer
Q & A

Q1: What kind of heterocyclic compounds can be synthesized using 2-Amino-3-formylchromone?

A1: this compound serves as a valuable precursor for synthesizing various heterocyclic compounds. Researchers have successfully utilized it to obtain:

  • Chromeno[2,3-b]pyridines: This class of compounds was synthesized via a CF3SO3H-catalyzed annulation reaction between 2-amino-3-formylchromones and 1-(methylthio)-2-nitroenamine derivatives. []
  • Hydrazone derivatives: These were prepared through a simple condensation reaction of this compound with various hydrazine derivatives. []
  • Benzopyranopyridines and benzopyranopyridones: These were synthesized by reacting this compound with enol lactones such as 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone, TAL) and 4-hydroxycoumarin under basic conditions. []
  • 1,2,4-triazoles and 1,2,4-triazines: These heterocycles were achieved by further modifying the thiocarbohydrazone derivative of this compound through reactions with electrophilic reagents. []
  • Pyrano[3,2-c]quinolinone derivatives: These compounds were prepared by reacting this compound and its 8-allyl analog with a β-ketoacid derivative. []
  • Azaxanth-3-ylphosphonates: Specifically, 2-difluoromethyl azaxanth-3-ylphosphonates were synthesized through a base-mediated heterocyclization reaction using CF2-containing acetylenephosphonates and 2-amino-3-formylchromones. []

Q2: Has this compound been explored for the development of metal complexes?

A2: Yes, this compound can act as a ligand in the formation of metal complexes. Researchers have reported the synthesis of:

  • Chiral Schiff base ligands and their Cu(II)/Zn(II) complexes: These were prepared by reacting this compound with (R/S)-2-amino-1-propanol. The resulting complexes demonstrated enantiomeric specificity towards DNA. []
  • Chromone-based ligand with fluorescence properties toward Zn2+: This ligand was synthesized by reacting this compound with 4-methylbenzenesulfonylhydrazide. It exhibited selective fluorescence enhancement in the presence of Zn2+ ions. []
  • Bimetallic chelates with Group IV metal tetrachlorides: Complexes of Cu(II) and Ni(II) with a Schiff base derived from this compound and 1,3-diaminopropane were reacted with Group IV metal tetrachlorides, leading to the formation of bimetallic chelates. []

Q3: Are there any studies exploring the biological activity of compounds derived from this compound?

A3: Indeed, several studies have investigated the biological activity of compounds synthesized from this compound:

  • Antimicrobial activity: Several new hydrazone derivatives, 1,2,4-triazoles, and 1,2,4-triazines synthesized from this compound were screened for their antimicrobial activity. [] Similarly, a series of benzopyranopyridones and their pyrazole derivatives, prepared from this compound, were also evaluated for their antibacterial activity. []
  • DNA binding and cleavage: The chiral Cu(II) and Zn(II) complexes derived from this compound exhibited distinct DNA binding affinities and cleavage activities. The (R)-enantiomeric forms of the complexes demonstrated a higher binding affinity to DNA. []
  • Topoisomerase II inhibitory activity: The (R)-enantiomeric form of the Cu(II) complex showed potent inhibitory activity against topoisomerase II, a crucial enzyme involved in DNA replication. []
  • Antitumor activity: The (R)-enantiomeric forms of the Cu(II) and Zn(II) complexes were screened against various human carcinoma cell lines and exhibited promising antitumor activity. []

Q4: What insights have computational chemistry studies provided regarding this compound?

A4: Computational methods have been employed to understand the structural and electronic properties of this compound and its derivatives.

  • DFT calculations: Density Functional Theory (DFT) calculations using the B3LYP method with a 6-311G(d,p) basis set were utilized to optimize the ground state molecular structure of a chromone-based ligand derived from this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.